3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one
Description
This compound features a 1,4-dihydropyridazin-4-one core substituted at position 3 with a 1,2,4-oxadiazole ring bearing a 4-chloro-3-fluorophenyl group and at position 1 with a 3-methylphenyl group. The oxadiazole moiety is a bioisostere for ester or amide groups, enhancing metabolic stability, while the halogenated aryl groups contribute to lipophilicity and target binding . The molecular formula, derived from its IUPAC name, is estimated as C₁₉H₁₂ClFN₄O₂ (molecular weight ≈ 406.78 g/mol).
Properties
IUPAC Name |
3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O2/c1-11-3-2-4-13(9-11)25-8-7-16(26)17(23-25)19-22-18(24-27-19)12-5-6-14(20)15(21)10-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUSGPCZRQFDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The dihydropyridazinone moiety can be synthesized via the reaction of hydrazines with α,β-unsaturated carbonyl compounds, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to streamline the synthesis process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that oxadiazole derivatives exhibit significant anticancer activities. The incorporation of the oxadiazole ring in this compound enhances its ability to interact with biological targets involved in cancer progression. Studies have shown that similar oxadiazole-containing compounds can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Compounds with oxadiazole structures have demonstrated promising antimicrobial properties. The presence of the chlorofluorophenyl group may enhance the lipophilicity and membrane permeability of the compound, potentially leading to improved efficacy against bacterial and fungal pathogens. Preliminary studies suggest that derivatives of oxadiazoles can effectively combat Gram-positive and Gram-negative bacteria, as well as fungi .
Case Studies
- Anticancer Studies : A study involving a series of 1,3,4-oxadiazole derivatives demonstrated that compounds similar to this one exhibited cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated that modifications to the oxadiazole ring could significantly enhance anticancer potency .
- Antimicrobial Efficacy : In another investigation, synthesized oxadiazole derivatives were tested against a range of microbial strains. The results showed that certain compounds had superior activity against resistant bacterial strains compared to standard antibiotics, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Substituent Analysis
The table below compares the target compound with structurally related analogs:
Substituent Impact:
- Oxadiazole vs. Pyrazole/Triazolone : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to pyrazole or triazolone rings, which may undergo faster enzymatic degradation .
- Aromatic Substitutions : The 3-methylphenyl group in the target compound introduces steric bulk, which may influence binding pocket interactions compared to the smaller 4-chlorophenyl group in ’s compound .
Physicochemical and Pharmacological Implications
Solubility and Bioavailability: The target compound’s lower molecular weight (~406 g/mol) compared to the analog (~452 g/mol) suggests better aqueous solubility, critical for oral bioavailability.
Metabolic Stability :
- The oxadiazole ring in the target compound resists oxidative metabolism better than the pyrazole in ’s compound, which may undergo CYP450-mediated degradation .
Target Binding :
- Halogen atoms (Cl, F) in the target compound’s aryl groups enhance dipole interactions with hydrophobic enzyme pockets, a feature shared with the dichlorophenyl groups in Pharmacopeial Forum Compound d .
Biological Activity
The compound 3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one represents a novel class of chemical entities with potential therapeutic applications. This compound incorporates a 1,2,4-oxadiazole moiety, known for its diverse biological activities, particularly in anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 412.8 g/mol . The structural configuration features a dihydropyridazin core linked to an oxadiazole ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H14ClFN4O3 |
| Molecular Weight | 412.8 g/mol |
| Purity | ≥ 95% |
| Complexity Rating | 666 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been shown to inhibit various cancer cell lines through multiple mechanisms:
-
Inhibition of Enzymatic Targets : The oxadiazole moiety targets key enzymes involved in cancer proliferation:
- Thymidylate Synthase : Inhibiting this enzyme disrupts DNA synthesis in cancer cells.
- Histone Deacetylases (HDAC) : The compound exhibits significant HDAC inhibitory activity, which is crucial for regulating gene expression related to cancer progression .
- Telomerase : Inhibition of telomerase activity leads to reduced cellular immortality in cancer cells .
- Cytotoxicity Studies : In vitro assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines:
Antimicrobial Activity
The compound's biological profile also suggests potential antimicrobial properties . Similar oxadiazole derivatives have been reported to possess significant antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .
Case Studies
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives similar to the compound :
- Synthesis and Evaluation : A study synthesized various 1,2,4-oxadiazole derivatives and assessed their biological activities against different pathogens. Compounds with halogen substitutions showed enhanced antimicrobial properties .
- Mechanism-Based Approaches : A comprehensive review highlighted the mechanisms by which oxadiazoles exert their anticancer effects through molecular docking studies and structure-activity relationship (SAR) analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
